molecular formula C16H21N3O2 B4557988 N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea

N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea

Cat. No. B4557988
M. Wt: 287.36 g/mol
InChI Key: QJXQWEBMLGYXAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole and urea derivatives often involves successive transformations, including the Curtius rearrangement. For instance, the synthesis of functionally substituted isoxazoles from related compounds has been demonstrated through various organic transformations, leading to the formation of sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by their urea scaffold, which can adopt various conformations depending on the substituents attached to the nitrogen atoms. For instance, N,N'-diaryl-N,N'-dimethyl ureas have been studied for their conformational preferences, revealing insights into the structural dynamics of such compounds (Clayden et al., 2010).

Chemical Reactions and Properties

Urea derivatives participate in a range of chemical reactions, reflecting their versatile chemical properties. For example, urea acts as a leaving group in certain reactions, leading to the synthesis of novel compounds. Such reactivity showcases the utility of urea derivatives in synthetic chemistry (Wellmar, 1998).

Scientific Research Applications

Computational and Experimental Investigations

A study by Theuergarten et al. (2014) explores the fixation of CO2 and N2O by sterically demanding N-heterocyclic carbenes and their combinations with borane, highlighting the potential of these compounds in capturing and utilizing greenhouse gases. The research indicates that N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea derivatives could play a role in environmental remediation efforts by facilitating the activation and conversion of CO2 and N2O into more stable compounds (Theuergarten et al., 2014).

Photochemical Properties and Transformations

Kravchenko et al. (2018) investigated the photochemical transformations of certain compounds under UV irradiation, revealing insights into the structural dynamics and stability of N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea derivatives. These findings have implications for the development of photoresponsive materials and the study of photodegradation processes in environmental contexts (Kravchenko et al., 2018).

Synthesis of Ureas through Phosgene Substitutes

Research by Bigi et al. (2000) on the synthesis of ureas without the use of hazardous reagents such as phosgene demonstrates the utility of N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea in safer, more environmentally friendly chemical synthesis practices. This work contributes to green chemistry by offering alternative methods for producing urea derivatives, which are important in various industrial and pharmaceutical applications (Bigi et al., 2000).

Synthesis of Isoxazoles

Potkin et al. (2009) described the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, leading to the formation of sulfonamides and urea derivatives. This research highlights the versatility of N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea in synthesizing novel compounds with potential applications in medicinal chemistry and material science (Potkin et al., 2009).

Environmental Degradation Studies

Ozaki et al. (1986) studied the degradation of the urea herbicide isouron, a compound closely related to N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea, in various soils. The findings provide valuable information on the environmental behavior and stability of such compounds, which is crucial for assessing their impact on ecosystems and for developing strategies to mitigate any potential adverse effects (Ozaki et al., 1986).

properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10-7-6-8-12(11(10)2)17-15(20)18-14-9-13(21-19-14)16(3,4)5/h6-9H,1-5H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXQWEBMLGYXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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